molecular formula C14H8ClNO2S B5809698 5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B5809698
M. Wt: 289.7 g/mol
InChI Key: VCQSZBOQPDRFDB-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as oxindole-2-thiohydantoin and is a derivative of indole-2-one.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication.
Biochemical and Physiological Effects:
5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one has been shown to possess significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is its relatively simple synthesis process. This makes it easy to produce in a laboratory setting. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in cancer treatment.

Synthesis Methods

The synthesis of 5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 2-mercaptothiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then subjected to a reaction with indole-2,3-dione in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess antifungal and antibacterial activity.

properties

IUPAC Name

(3Z)-5-chloro-3-(2-oxo-2-thiophen-2-ylethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(18)16-11)7-12(17)13-2-1-5-19-13/h1-7H,(H,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQSZBOQPDRFDB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-chloro-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-1,3-dihydro-2H-indol-2-one

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